Zikv-IN-4
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Overview
Description
Zikv-IN-4 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties, particularly against the Zika virus. This compound is part of a broader class of molecules designed to inhibit the replication and spread of the Zika virus, which has been associated with severe neurological complications and congenital abnormalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-4 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes nucleophilic substitution reactions, condensation reactions, and cyclization processes. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for maximum yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Zikv-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Zikv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Investigated for its effects on viral replication and cell signaling pathways.
Medicine: Potential therapeutic agent for treating Zika virus infections.
Industry: Could be used in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of Zikv-IN-4 involves its interaction with specific molecular targets within the Zika virus. It is believed to inhibit the activity of the NS2B-NS3 protease, an enzyme crucial for viral replication. By binding to this protease, this compound prevents the virus from processing its polyprotein, thereby halting its replication cycle.
Comparison with Similar Compounds
Similar Compounds
Lycorine: A plant-derived compound with antiviral properties.
Pretazettine: Another plant-derived antiviral agent.
Narciclasine: Known for its broad-spectrum antiviral activity.
Uniqueness of Zikv-IN-4
This compound stands out due to its high selectivity and potency against the Zika virus. Unlike some other antiviral agents, it has shown minimal cytotoxicity in preliminary studies, making it a promising candidate for further development.
Properties
Molecular Formula |
C33H37NO4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-5-(benzhydryloxymethyl)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C33H37NO4/c1-23-14-17-28-32(2,27(23)16-15-26-19-21-37-31(26)35)20-18-29(34-36)33(28,3)22-38-30(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-13,15-16,19,27-28,30,36H,1,14,17-18,20-22H2,2-3H3/b16-15+,34-29+/t27-,28+,32+,33+/m1/s1 |
InChI Key |
CNJXJQYXVDCGSC-IBXYCOHGSA-N |
Isomeric SMILES |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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